N-[4-(diethylamino)phenyl]-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-19(4-2)14-11-9-13(10-12-14)18-17(21)15-7-5-6-8-16(15)20/h5-12,20H,3-4H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXROYELJSRABMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-(diethylamino)aniline with 2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated products.
Scientific Research Applications
Chemistry
N-[4-(diethylamino)phenyl]-2-hydroxybenzamide serves as a precursor for synthesizing various organic compounds and polymers. Its unique functional groups allow it to undergo several chemical reactions:
- Oxidation: Can be oxidized to form quinone derivatives using potassium permanganate.
- Reduction: Reduction reactions can yield amine derivatives using sodium borohydride.
- Substitution: The compound can participate in nucleophilic substitution reactions at the diethylamino group.
Biology
This compound is being investigated for its potential as a fluorescent probe in biological imaging. Its ability to penetrate cell membranes enhances its utility in cellular studies.
Case Study:
Research has shown that derivatives of this compound exhibit activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum. A study highlighted that certain modifications of this compound led to superior anti-parasitic activity, indicating its potential in treating diseases caused by these pathogens .
Medicine
The compound is explored for therapeutic properties, particularly in:
- Anti-inflammatory Activities: Studies suggest that it may inhibit specific pathways involved in inflammation.
- Anticancer Activities: Preliminary evaluations indicate potential efficacy against cancer cell lines, necessitating further investigation into its mechanism of action.
Case Study:
In a study focusing on structure-activity relationships (SAR), modifications of this compound resulted in compounds with significant anti-leishmanial activity, showcasing its versatility in medicinal chemistry .
Industry
In industrial applications, this compound is utilized in developing advanced materials with specific electronic and optical properties. Its unique structure allows for the formulation of products such as sunscreens and other cosmetic formulations due to its photostability and absorption characteristics .
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxybenzamide moiety can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The biological and physicochemical properties of salicylamides are highly dependent on substituent effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Salicylamide Derivatives
Physicochemical Properties
- Tautomerism: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, confirmed by IR and NMR . For this compound, the hydroxyl and amide groups may favor keto-enol tautomerism, influencing binding to biological targets.
- Solubility: The diethylamino group enhances solubility in polar solvents compared to halogenated analogs, which may crystallize more readily .
Biological Activity
N-[4-(Diethylamino)phenyl]-2-hydroxybenzamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as a ligand that can form stable complexes with metal ions, which may inhibit enzyme activity. This property is crucial for its potential therapeutic effects against various diseases.
- Interaction with Biological Macromolecules : The hydrazone group present in the compound can interact with proteins and nucleic acids, potentially disrupting their functions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antiviral Activity : Preliminary studies indicate that this compound may inhibit the replication of certain viruses, showcasing its potential as an antiviral agent.
- Antiparasitic Effects : Research has demonstrated moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum, indicating its utility in treating parasitic infections .
- Neuroprotective Properties : There is evidence suggesting that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Studies : A study on this compound revealed that it inhibits the replication process of HAdV with an IC50 value of 0.27 μM, demonstrating significant antiviral properties compared to existing treatments like niclosamide .
- Antiparasitic Efficacy : In vitro tests showed moderate efficacy against T. gondii, with implications for further development as a treatment for toxoplasmosis . The compound was also evaluated against P. falciparum, indicating potential as an anti-malarial agent.
- Neuroprotective Effects : Research indicates that this compound may improve cognitive function in animal models, suggesting a role in treating conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(diethylamino)phenyl]-2-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acylation of 4-(diethylamino)aniline with 2-hydroxybenzoyl chloride under Schotten-Baumann conditions. Key steps include maintaining a pH of 8–9 using sodium bicarbonate to facilitate nucleophilic attack . Purification typically involves recrystallization from methanol or ethanol. Reaction optimization may require adjusting stoichiometry, temperature (60–80°C), and solvent polarity to improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to confirm the diethylamino group (δ ~3.3–3.5 ppm for CH₂, δ ~1.1 ppm for CH₃) and the hydroxybenzamide moiety (δ ~10–12 ppm for OH, aromatic protons at δ 6.5–8.0 ppm). FT-IR should show C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). HPLC (≥95% purity) with a C18 column and acetonitrile/water mobile phase is recommended for purity assessment .
Q. How does the hydroxyl group at the 2-position influence the compound’s solubility and reactivity?
- Methodology : The ortho-hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF). Reactivity studies suggest it participates in chelation with metal ions or stabilizes intermediates during nucleophilic substitution. Comparative studies with non-hydroxylated analogs show reduced solubility in aqueous buffers (pH 7.4) by ~40% .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, QSPR) can predict the compound’s electronic properties and potential bioactivity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the electron-donating diethylamino group lowers the LUMO energy (−1.8 eV), enhancing electrophilic reactivity. QSAR models correlate logP (2.7) with membrane permeability, while molecular docking predicts affinity for kinase targets (e.g., IC₅₀ ~5 µM for EGFR) .
Q. How do substituents on the phenyl ring modulate the compound’s biological activity in enzyme inhibition assays?
- Methodology : Replace the hydroxy group with methoxy or halogens to assess structure-activity relationships (SAR). In vitro assays against COX-2 show that the hydroxyl group contributes to hydrogen bonding with Arg120 (ΔG = −8.2 kcal/mol), while electron-withdrawing substituents (e.g., Cl) reduce IC₅₀ by 30% .
Q. What mechanistic insights explain contradictory results in oxidation/reduction studies of this benzamide derivative?
- Methodology : Contradictions arise from solvent-dependent pathways. In acetonitrile, oxidation with KMnO₄ yields a quinone derivative (λmax ~450 nm), while aqueous conditions favor hydroxylation. Reductive amination with NaBH₄/CuCl₂ selectively reduces the amide carbonyl only under acidic conditions (pH < 3), confirmed by LC-MS .
Q. How can kinetic studies resolve discrepancies in hydrolysis rates under varying pH conditions?
- Methodology : Perform pH-rate profiling (pH 1–12) using UV-Vis spectroscopy (monitoring absorbance at 270 nm). Hydrolysis follows pseudo-first-order kinetics, with t₁/₂ = 12 hours at pH 1 (acid-catalyzed) vs. t₁/₂ = 3 hours at pH 10 (base-mediated cleavage of the amide bond) .
Methodological Best Practices
- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of the diethylamino group .
- Handling : Store at −20°C in amber vials to avoid photodegradation; LC-MS monitoring is advised for stability studies .
- Safety : Follow S24/25 protocols (avoid skin/eye contact) due to potential irritancy of intermediates like benzoyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
